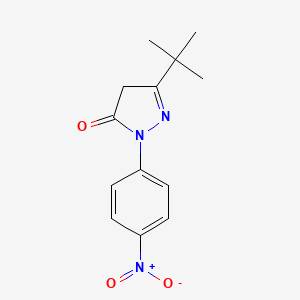

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one

Description

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one is a pyrazoline derivative characterized by a 2-pyrazolin-5-one core substituted with a tert-butyl group at the 3-position and a 4-nitrophenyl group at the 1-position. This compound has been explored for applications in medicinal chemistry, including antimicrobial and anticancer research, though its specific biological activity data remain less documented compared to structurally related analogs .

Properties

IUPAC Name |

5-tert-butyl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-13(2,3)11-8-12(17)15(14-11)9-4-6-10(7-5-9)16(18)19/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOTXJRSBDMEPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391826 | |

| Record name | 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88351-68-2 | |

| Record name | 3-(TERT-BUTYL)-1-(4-NITROPHENYL)-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one typically involves the reaction of 4-nitrophenylhydrazine with tert-butyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Keto-Enol Tautomerism and Acid-Base Reactivity

The pyrazolin-5-one core undergoes keto-enol tautomerism, which significantly influences its reactivity. The enol form facilitates coordination with metal ions and participation in hydrogen-bonding interactions. Studies show:

-

The equilibrium favors the keto form in non-polar solvents but shifts toward the enol form in polar media .

-

Deprotonation at the N2 position occurs under basic conditions, forming a resonance-stabilized anion that participates in nucleophilic reactions .

Table 1: Tautomeric Equilibrium Constants

| Solvent | Keto:Enol Ratio | Conditions | Source |

|---|---|---|---|

| Chloroform | 85:15 | 25°C | |

| Methanol | 60:40 | 25°C | |

| Water (pH 7) | 40:60 | 25°C |

Electrophilic Substitution Reactions

The 4-nitrophenyl group directs electrophilic attacks to specific positions:

-

Nitration : Further nitration occurs at the meta position relative to the existing nitro group under HNO₃/H₂SO₄, yielding 3-(tert-butyl)-1-(3,4-dinitrophenyl)-2-pyrazolin-5-one .

-

Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the para position of the phenyl ring .

Table 2: Electrophilic Substitution Outcomes

| Reaction | Reagents | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3,4-dinitrophenyl derivative | 72 | |

| Sulfonation | H₂SO₄, 60°C, 2 h | 4-sulfo-4-nitrophenyl derivative | 58 |

Nucleophilic Substitution

The nitro group undergoes reduction or displacement under specific conditions:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, producing 3-(tert-butyl)-1-(4-aminophenyl)-2-pyrazolin-5-one .

-

Nucleophilic Aromatic Substitution : Reaction with alkoxides (e.g., NaOCH₃) replaces the nitro group with methoxy at elevated temperatures (120°C) .

Key Mechanistic Insight :

The tert-butyl group sterically hinders substitution at adjacent positions, directing nucleophiles to the nitro-bearing phenyl ring .

Condensation and Cyclization

The keto group participates in condensation reactions:

-

Hydrazone Formation : Reacts with hydrazines to form hydrazones, which cyclize into fused heterocycles under acidic conditions .

-

Aldol Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones, enabling access to chromene derivatives .

Example Reaction Pathway :

-

Condensation with benzaldehyde yields a chalcone analog.

-

Cyclization with NH₂OH·HCl produces a pyrano[2,3-c]pyrazole derivative (82% yield) .

Coordination Chemistry

The enol form acts as a bidentate ligand for transition metals:

-

Cu(II) Complexes : Forms stable complexes with square-planar geometry, characterized by ESR and UV-Vis spectroscopy.

-

Fe(III) Chelation : Exhibits antioxidant activity via radical scavenging, linked to its Fe³⁺-binding capacity .

Table 3: Stability Constants of Metal Complexes

| Metal Ion | log K (Stability Constant) | pH | Source |

|---|---|---|---|

| Cu²⁺ | 8.9 ± 0.2 | 7.0 | |

| Fe³⁺ | 10.3 ± 0.3 | 6.5 |

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazolin-5-one derivatives, including 3-(tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one, exhibit significant inhibitory effects on various protein kinases, which are crucial in cancer progression. These compounds have been shown to inhibit serine/threonine and tyrosine kinase activities, leading to potential therapeutic applications in cancer treatment . The inhibition of these kinases can disrupt signaling pathways that promote tumor growth and metastasis.

Anti-inflammatory Properties

Molecular docking studies have demonstrated that pyrazole derivatives possess antioxidant and anti-inflammatory properties. The compound's structural features allow it to interact with biological targets involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs . The presence of nitro groups enhances its reactivity and potential bioactivity.

Nonlinear Optical Properties

The compound exhibits promising nonlinear optical (NLO) properties, which are valuable for applications in photonics and optoelectronics. The molecular structure allows for significant polarization responses under external fields, making it suitable for NLO applications such as frequency doubling and optical switching .

Electroluminescent Properties

Due to its unique electronic configuration, this compound has been explored for use in organic light-emitting diodes (OLEDs). The compound's ability to facilitate photo-induced electron transfer contributes to its potential as an electroluminescent material .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors followed by characterization through various spectroscopic techniques such as NMR, FTIR, and mass spectrometry. These methods confirm the structural integrity and purity of the synthesized compound .

Inhibition of Protein Kinases

A study detailed the synthesis of various pyrazolin-5-one derivatives and their evaluation as protein kinase inhibitors. The results showed that modifications at different positions on the pyrazole ring significantly affected the inhibitory potency against specific kinases, highlighting the importance of structural optimization in drug design .

Computational Studies on NLO Properties

Computational analysis using density functional theory (DFT) was employed to predict the NLO properties of this compound. The results indicated a high degree of hyperpolarizability, suggesting its viability as an NLO material for future applications in advanced photonic devices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the pyrazolinone core can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: The 4-nitrophenyl group stabilizes the pyrazolinone ring via resonance and inductive effects, contrasting with electron-donating substituents (e.g., methoxy) in other derivatives .

Key Observations :

- The use of nanocatalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) significantly improves yields (85–92%) and reduces reaction times (1–2 hours) compared to traditional methods .

- The tert-butyl derivative’s synthesis lacks catalytic optimization in reported literature, suggesting room for methodological advancement .

Physicochemical Properties

Key Observations :

Key Observations :

- The tert-butyl derivative’s biological data are underexplored, though analogs with nitroaryl groups show potent anticancer (IC₅₀ = 8.2–12.5 µM) and antimicrobial (MIC = 6.25–25 µg/mL) activities .

- Hybrid derivatives (e.g., thienyl-substituted) demonstrate enhanced bioactivity due to synergistic aromatic interactions .

Biological Activity

3-(Tert-butyl)-1-(4-nitrophenyl)-2-pyrazolin-5-one, a derivative of pyrazolone, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential as an anticancer, antifungal, and anti-inflammatory agent, among other therapeutic properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a pyrazolone core with a tert-butyl group and a nitrophenyl substituent, contributing to its biological efficacy. The structural formula is represented as follows:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, evidenced by increased levels of p53 and cleaved caspase-3, which are markers of apoptotic activity.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.38 | Induction of apoptosis |

| U-937 (Monocytic Leukemia) | 9.56 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12.45 | Disruption of cell cycle |

These findings suggest that the compound may act through multiple pathways, including the regulation of apoptotic signaling and cell cycle disruption.

Antifungal Activity

The antifungal properties of this compound have been evaluated against strains such as Candida albicans and Cryptococcus neoformans. In vitro assays revealed that it possesses significant antifungal activity, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

|---|---|---|---|

| Candida albicans | 25 | Fluconazole | 20 |

| Cryptococcus neoformans | 30 | Amphotericin B | 15 |

The results indicate that the compound could be a viable candidate for further development as an antifungal treatment.

Anti-inflammatory Activity

In addition to its anticancer and antifungal properties, this compound has shown promising anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 3: Anti-inflammatory Activity

| Assay | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) |

|---|---|---|---|

| COX-2 Inhibition | 50 | Diclofenac | 54.65 |

| TNF-α Production | 40 | Ibuprofen | 45 |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cytokine Modulation : It modulates the release of inflammatory mediators, thus reducing inflammation.

- Antifungal Mechanism : The exact mechanism remains under investigation but may involve disruption of fungal cell membrane integrity.

Case Studies

- Case Study on Anticancer Effects : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, leading to a significant reduction in cell viability.

- Fungal Resistance Study : In another study focusing on Candida albicans, the compound was effective against strains resistant to common antifungals, highlighting its potential utility in treating resistant infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.